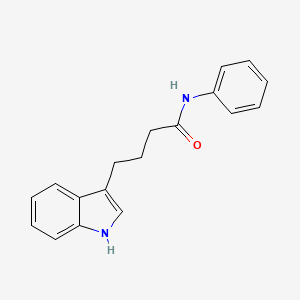
Pyridine, 2-butyl-5-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-butyl-5-(methylsulfonyl)- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves the use of Grignard reagents and pyridine N-oxides. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .
Industrial Production Methods: Industrial production methods for pyridine derivatives typically involve catalytic processes and high-temperature reactions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-butyl-5-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can yield pyridine derivatives with reduced functional groups.
Scientific Research Applications
Pyridine, 2-butyl-5-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine, 2-butyl-5-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The presence of the pyridine ring allows it to participate in nucleophilic substitution reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions . The compound can also interact with enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with the chemical formula C5H5N.
2-Butylpyridine: A derivative of pyridine with a butyl group at the 2-position.
5-Methylsulfonylpyridine: A derivative of pyridine with a methylsulfonyl group at the 5-position.
Uniqueness: Pyridine, 2-butyl-5-(methylsulfonyl)- is unique due to the presence of both the butyl and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
60870-65-7 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-butyl-5-methylsulfonylpyridine |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-9-6-7-10(8-11-9)14(2,12)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
QFONJWHEGLLPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
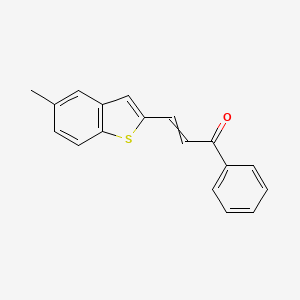
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
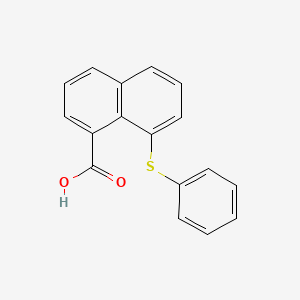

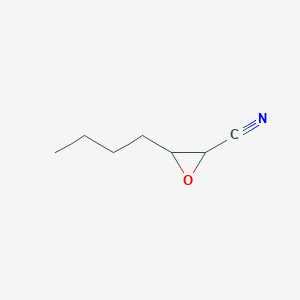
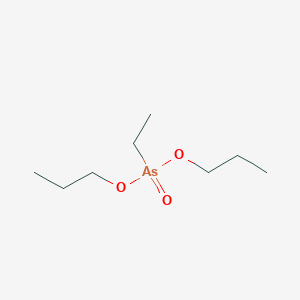
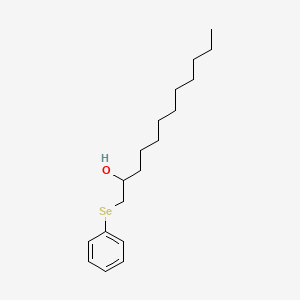
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
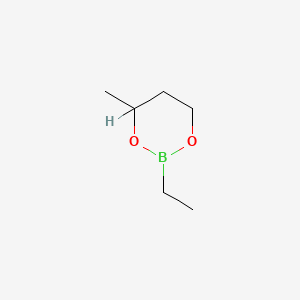
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
